
2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The compound's application in the field of antibacterial agents is notable. Studies have synthesized and evaluated various derivatives for their activity against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli. These compounds have generally shown moderate to good activity, with QSAR (Quantitative Structure-Activity Relationship) studies highlighting the importance of structural and physicochemical parameters in determining their effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Characterization for Potential Therapeutic Applications
Various studies have been conducted on the synthesis and characterization of derivatives, focusing on their potential as therapeutic agents. These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The studies emphasize the importance of the synthesis process in determining the biological activity of these compounds (Desai, Shihora, & Moradia, 2007).
Optical and Electronic Properties
Research has been conducted on the optical and electronic properties of related compounds. For instance, their potential application in dye-sensitized solar cells (DSSCs) has been explored, with a focus on their light harvesting efficiency and free energy of electron injection. These studies also delve into the non-linear optical (NLO) activity of the compounds, which is crucial for applications in photonics and optoelectronics (Mary et al., 2020).
Antioxidant Properties
Some derivatives of the compound have been synthesized and evaluated for their antioxidant properties. These studies assess their effects on lipid peroxidation levels and free radical scavenging properties, indicating significant effects in these aspects. Such findings are crucial for developing new therapeutic agents with antioxidant capabilities (Ayhan-Kılcıgil et al., 2012).
Insecticidal Efficacy
The compound's derivatives have been synthesized and tested for their insecticidal efficacy. For instance, their effectiveness against the cotton leafworm, Spodoptera littoralis, has been evaluated, indicating that certain compounds exhibit excellent results in controlling this pest (Rashid et al., 2021).
Photonic Device Applications
The nonlinear optical properties of crystalline structures related to the compound have been investigated for their potential use in photonic devices like optical switches and modulators. These studies provide insights into the suitability of these compounds for applications in optical energy and photonic devices (Castro et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWWBUIKVMNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
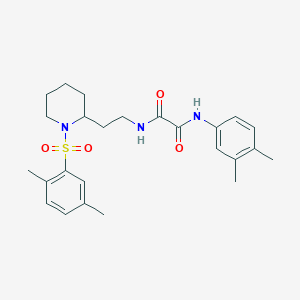

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
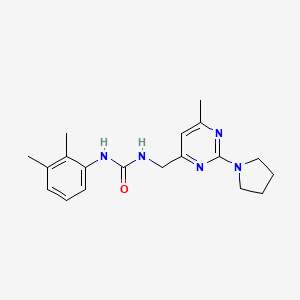
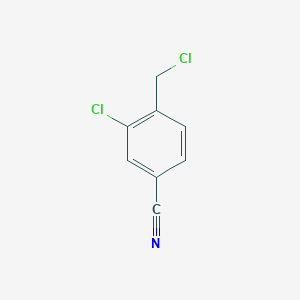
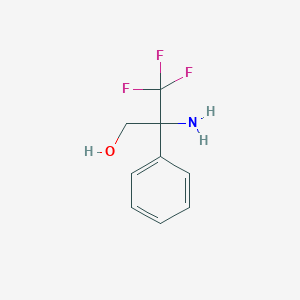
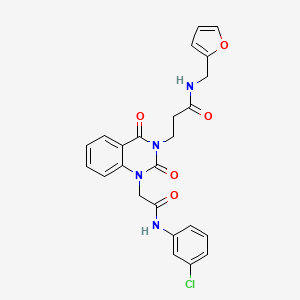
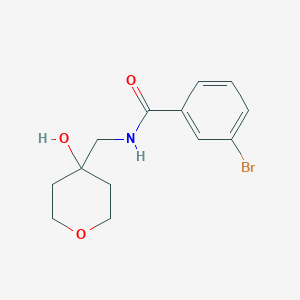
![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
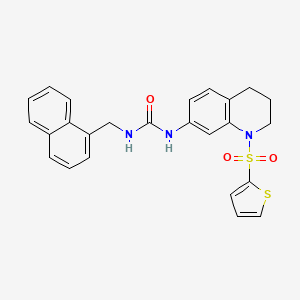
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)
